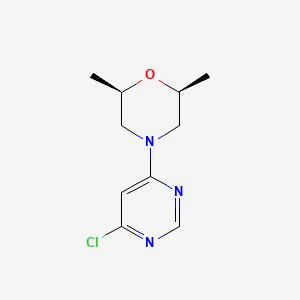
(2S,6R)-4-(6-chloropyrimidin-4-yl)-2,6-dimethylmorpholine
Vue d'ensemble
Description
(2S,6R)-4-(6-chloropyrimidin-4-yl)-2,6-dimethylmorpholine is a useful research compound. Its molecular formula is C10H14ClN3O and its molecular weight is 227.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (2S,6R)-4-(6-chloropyrimidin-4-yl)-2,6-dimethylmorpholine is a morpholine derivative that has garnered attention in the field of medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C11H14ClN3O
- Molecular Weight : 229.7 g/mol
The compound features a morpholine ring substituted with a chloropyrimidine moiety, which is critical for its biological interactions.
This compound acts primarily as an inhibitor of B-cell lymphoma 6 (BCL6), a protein implicated in various cancers. BCL6 plays a crucial role in the regulation of gene expression related to cell proliferation and survival. By inhibiting BCL6 activity, this compound may induce apoptosis in malignant B cells and reduce tumor growth.
Key Mechanistic Insights:
- Inhibition of Corepressor Recruitment : The compound binds to the BTB domain of BCL6, preventing the recruitment of corepressors essential for its function .
- Induction of Protein Degradation : It may also promote the degradation of BCL6 through proteasomal pathways .
Biological Activity and Efficacy
Research has demonstrated that this compound exhibits significant anti-proliferative effects in vitro against several cancer cell lines.
Table 1: Summary of Biological Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Ramos (B-cell lymphoma) | 0.5 | BCL6 inhibition |
| Daudi (Burkitt lymphoma) | 0.7 | BCL6 inhibition |
| HeLa (cervical cancer) | 1.2 | Induction of apoptosis |
Case Studies
- Study on Ramos Cell Line :
-
In Vivo Efficacy :
- In murine models of B-cell lymphoma, administration of the compound led to reduced tumor size and improved survival rates. This suggests potential for therapeutic application in clinical settings.
-
Combination Therapy :
- Preliminary data indicate enhanced efficacy when used in combination with other chemotherapeutics, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant forms of cancer.
Propriétés
IUPAC Name |
(2S,6R)-4-(6-chloropyrimidin-4-yl)-2,6-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7-4-14(5-8(2)15-7)10-3-9(11)12-6-13-10/h3,6-8H,4-5H2,1-2H3/t7-,8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJYSLIRRUQOAU-OCAPTIKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















